molecular formula C12H20FNO4 B8023300 1-Tert-butyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate

1-Tert-butyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate

Cat. No.: B8023300
M. Wt: 261.29 g/mol
InChI Key: XHPWIVCCDDYKRM-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H20FNO4 It is a piperidine derivative, characterized by the presence of a tert-butyl group, a methyl group, and a fluorine atom attached to the piperidine ring

Preparation Methods

The synthesis of 1-Tert-butyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Fluorination: The fluorine atom is incorporated using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carboxylation: The carboxylate groups are introduced through carboxylation reactions using carbon dioxide or carboxylating reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

1-Tert-butyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Scientific Research Applications

1-Tert-butyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the tert-butyl group can influence its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

1-Tert-butyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:

    1-Tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate: This compound has an ethyl group instead of a methyl group, which can affect its chemical reactivity and biological activity.

    1-Tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate:

    1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate: This compound has a similar structure but may exhibit different reactivity due to the position of the fluorine atom.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-fluoropiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPWIVCCDDYKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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